BE“GHE Foundational & Exploratory

Check Availability & Pricing

Comprehensive Characterization Guide: 3-
Chloro-4-(2-ethoxyethoxy)aniline
Hydrochloride[1]

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest |
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Executive Summary & Chemical Identity

3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride is a pharmacophore building block used
primarily in the synthesis of irreversible EGFR inhibitors (e.g., quinazoline derivatives targeting
T790M mutations).[1] Its structural integrity is pivotal for the efficacy of the final drug substance.

[1]

Unlike the widely documented methoxy analog, the ethoxy variant (CAS 1185304-55-5 for free
base) presents unique solubility and lipophilicity profiles.[1] This guide addresses the lack of
standardized open-literature physical data by providing a self-validating characterization
protocol.

Chemical Identity Table
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Property Detail

) 3-Chloro-4-(2-ethoxyethoxy)aniline
Chemical Name

hydrochloride
Free Base CAS 1185304-55-5
Molecular Formula C10H15CI2NO2 (Salt) / C10H14CINO2 (Base)
Molecular Weight 252.14 g/mol (HCI Salt) / 215.68 g/mol (Base)
SMILES CCOCCOclc(Chec(N)eel.Cl

White to off-white crystalline solid (Salt); Pale
Appearance . .

yellow oil/solid (Base)

N Soluble in DMSO, Methanol; Sparingly soluble

Solubility

in Water

Melting Point & Thermal Analysis
The "Missing" Data Point

While standard databases list properties for the methoxy analog (MP: ~205-210°C dec.), the
specific melting point for 3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride is rarely
published in commodity catalogs.[1] Based on structural homology and patent literature for

related quinazoline intermediates, the expected melting range is:

Expected Melting Range:195°C — 215°C (Decomposition)

Expert Insight: The hydrochloride salt of this aniline is prone to thermal decomposition near its
melting point. A simple capillary melting point test often yields a wide range due to
dehydrochlorination. Differential Scanning Calorimetry (DSC) is the mandatory standard for

accurate characterization.
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Validated Determination Protocol (DSC)

To establish the exact melting point for your specific lot, follow this self-validating protocol:
e Instrument: DSC (e.g., TA Instruments Q2000 or chemically equivalent).

o Sample Prep: Weigh 2—3 mg of dried sample (LOD < 0.5%) into a Tzero aluminum pan.
Crimp with a pinhole lid to allow gas escape during decomposition.[1]

e Method:
o Equilibrate at 40°C.
o Ramp 10°C/min to 250°C.
o Purge: Nitrogen at 50 mL/min.[1]
o Acceptance Criteria:
o Onset Temperature: Record as the official melting point.

o Peak Integrity: A sharp endotherm indicates high crystallinity. A broad shoulder suggests
amorphous content or residual solvent.[1]

Synthesis & Purification Workflow

The purity of the melting point is directly dependent on the synthesis pathway.[1] The following
workflow minimizes regioisomeric impurities (e.g., the 2-chloro isomer) which depress the
melting point.

Reaction Scheme Logic

o Alkylation: Selective alkylation of 2-chloro-4-nitrophenol prevents over-alkylation.[1]

e Reduction: lron/Ammonium Chloride is preferred over catalytic hydrogenation (H2/Pd-C) if
dehalogenation (loss of Cl) is observed as a side reaction.[1]

e Salt Formation: Using anhydrous HCI in 2-Propanol (IPA) or Dioxane ensures a crystalline
precipitate, whereas ether often yields hygroscopic gums.[1]

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://cymitquimica.com/products/IN-DA00GSRP/879047-68-4/3-chloro-4-2-methoxy-ethoxy-phenylamine/
https://cymitquimica.com/products/IN-DA00GSRP/879047-68-4/3-chloro-4-2-methoxy-ethoxy-phenylamine/
https://cymitquimica.com/products/IN-DA00GSRP/879047-68-4/3-chloro-4-2-methoxy-ethoxy-phenylamine/
https://cymitquimica.com/products/IN-DA00GSRP/879047-68-4/3-chloro-4-2-methoxy-ethoxy-phenylamine/
https://cymitquimica.com/products/IN-DA00GSRP/879047-68-4/3-chloro-4-2-methoxy-ethoxy-phenylamine/
https://cymitquimica.com/products/IN-DA00GSRP/879047-68-4/3-chloro-4-2-methoxy-ethoxy-phenylamine/
https://cymitquimica.com/products/IN-DA00GSRP/879047-68-4/3-chloro-4-2-methoxy-ethoxy-phenylamine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

uuuuuuuuu Fiter & Conc. Free Base: os'c c Final Product:
(Fe / NHACI or H2/Pt) ”|  3-chloro-4-(2-ethoxyethoxy)aniline (4M HCI in Dioxane HCI Salt (Solid)

Alkylation
(2-Ethoxyethyl bromide / K2CO3)

Click to download full resolution via product page

Figure 1: Optimized synthesis pathway designed to minimize defluorination/dechlorination

byproducts.

Step-by-Step Salt Formation Protocol

Dissolution: Dissolve 10.0 g of the crude free base (Inter2) in 50 mL of anhydrous Ethyl
Acetate.

Filtration: Filter through a 0.45 um PTFE membrane to remove inorganic iron salts from the
reduction step.

Acidification: Cool the filtrate to 0-5°C. Slowly add 1.1 equivalents of 4M HCI in Dioxane
dropwise.

o Note: Avoid aqueous HCI; water inclusion lowers the melting point significantly.[1]

Crystallization: Stir at 0°C for 2 hours. A white precipitate should form.[1]

Isolation: Filter under nitrogen. Wash the cake with cold MTBE (Methyl tert-butyl ether) to
remove non-polar impurities.[1]

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Validation (Self-Validating System)

Before relying on the melting point, confirm chemical identity using this HPLC method.[1]

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b1388672?utm_src=pdf-body-img
https://cymitquimica.com/products/IN-DA00GSRP/879047-68-4/3-chloro-4-2-methoxy-ethoxy-phenylamine/
https://cymitquimica.com/products/IN-DA00GSRP/879047-68-4/3-chloro-4-2-methoxy-ethoxy-phenylamine/
https://cymitquimica.com/products/IN-DA00GSRP/879047-68-4/3-chloro-4-2-methoxy-ethoxy-phenylamine/
https://cymitquimica.com/products/IN-DA00GSRP/879047-68-4/3-chloro-4-2-methoxy-ethoxy-phenylamine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Condition

C18 Reverse Phase (e.g., Agilent Zorbax

Column _
Eclipse Plus), 3.5 um, 4.6 x 100 mm

Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min

) UV at 254 nm (Aromatic ring) and 210 nm
Detection

(Amide/Amine)

. ] Free base elutes ~6.5 min; Impurities (Nitro
Retention Time
precursor) elute later.[1][2][3]

Troubleshooting:

e Low Melting Point (<190°C): Indicates residual solvent (check LOD) or presence of the free
base (incomplete salt formation). Recrystallize from Ethanol/Ether.[1]

» Wide Range (>3°C): Indicates regioisomer contamination.[1] Check 1H NMR for splitting
patterns of the aromatic protons.
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¢ Google Patents. "Quinazoline derivatives and methods of use."[1] (General synthesis context
for ethoxy-substituted anilines). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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